micrococcin micrococcin
Brand Name: Vulcanchem
CAS No.: 1392-45-6
VCID: VC0223535
InChI:
SMILES:
Molecular Formula: C15H12N2O2
Molecular Weight: 0

micrococcin

CAS No.: 1392-45-6

Cat. No.: VC0223535

Molecular Formula: C15H12N2O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

micrococcin - 1392-45-6

Specification

CAS No. 1392-45-6
Molecular Formula C15H12N2O2
Molecular Weight 0

Introduction

Historical Background and Discovery

Micrococcin was first isolated from Micrococcus sp. by Su (Oxford) in 1948, making it the founding member of the thiopeptide antibiotic family . The compound was subsequently purified by Heatley and Doery, but unfortunately, the producing strain was lost, causing a significant pause in research on this antibiotic family until the discovery of related thiocillins in 1976 . The precise structure of micrococcin remained undefined until 2010 when researchers at the University of British Columbia synthesized a substance that was spectroscopically and polarimetrically identical to the natural product .

Over time, several bacterial species have been identified as micrococcin producers, including various strains of Bacillus and Micrococcus . More recent discoveries have identified micrococcin production in Macrococcus caseolyticus strain 115 (previously classified as Staphylococcus epidermidis) and in Bacillus marisflavi isolated from marine cyanobacterium Moorea producens . The compound has generated renewed interest due to its potential in addressing the growing challenge of antimicrobial resistance.

Chemical Structure and Variants

Structural Characteristics

Micrococcin is classified as a macrocyclic thiopeptide, characterized by posttranslationally formed sulfur- and nitrogen-containing heterocycles . It belongs to the family of Ribosomally synthesized and Post-translationally modified Peptides (RiPPs), which undergo extensive modifications after initial ribosomal synthesis .

The most studied variants of micrococcin are Micrococcin P1 (MP1) and Micrococcin P2 (MP2). These variants share a similar structure and cellular target but differ by two hydrogen atoms . MP1 has the molecular formula C₄₈H₄₉N₁₃O₉S₆, with an observed mass of 1144.21930/572.60381, while MP2 has the formula C₄₈H₄₇N₁₃O₉S₆, with an observed mass of 1142.20446/571.60370 .

The structural complexity of micrococcin contributed to the challenges in determining its complete structure until recent advances in analytical techniques and synthesis methods. The elucidation of the precise structure has been crucial for understanding its mode of action and for guiding medicinal chemistry efforts .

Physical and Chemical Properties

Micrococcin exhibits several notable physical and chemical properties:

  • It is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO

  • It demonstrates stability under various conditions, enabling extraction from bacterial cultures

  • Its complex macrocyclic structure contributes to its specific binding to the bacterial ribosome

Biosynthesis and Genetic Basis

Biosynthetic Gene Clusters

The biosynthesis of micrococcin is controlled by specific gene clusters that vary among different producing organisms. In Bacillus cereus ATCC 14579, a cluster of 24 tcl genes (thiocillin genes) controls the production of structurally similar compounds, including thiocillins, MP1, and MP2 . In contrast, Macrococcus caseolyticus strain 115 contains a considerably smaller gene cluster of just 12 genes, producing only MP1 .

Research has identified a minimal set of genes required for micrococcin biosynthesis. Through genetic reconstruction in Bacillus subtilis, it was determined that the minimal genetic requirement for converting the TclE precursor peptide to MP2 is the seven-gene set tclIJKLMNP, with an additional gene, tclS, responsible for the reduction of MP2 to MP1 .

Biosynthetic Pathway

The biosynthesis of micrococcin follows a complex pathway involving multiple enzymatic steps. The process begins with a ribosomally synthesized precursor peptide that undergoes extensive post-translational modifications.

Key enzymes and their functions in the biosynthetic pathway include:

  • TclI: An Ocin-ThiF-like RRE-containing protein required for micrococcin production

  • TclJ and TclN: Constitute a putative thiazole installation module

  • TclK and TclL: Form a Ser/Thr dehydration system

  • TclM: Catalyzes the [4 + 2] cycloaddition required for macrocycle formation

  • TclP: Involved in oxidative decarboxylation of the core peptide C terminus

  • TclS: Responsible for the reduction of MP2 to MP1

The biosynthetic process occurs in two major phases separated by a key C-terminal processing step. Phase I involves the conversion of six Cys residues to thiazoles (catalyzed by TclIJN), followed by C-terminal oxidative decarboxylation (TclP). This oxidative decarboxylation is a required step for the peptide to progress to phase II, which includes Ser/Thr dehydration (TclKL) and peptide macrocycle formation (TclM) .

Mechanism of Action

Micrococcin exhibits its antimicrobial activity primarily by inhibiting bacterial protein synthesis. It acts as an acceptor-site-specific inhibitor of ribosomal protein synthesis, preventing the growth of Gram-positive bacteria .

Specifically, micrococcin binds to a small region of eubacterial large subunit (LSU) rRNA . Structural studies suggest it binds to the cleft between the 23S rRNA and L11 protein loop, thereby interfering with the binding of elongation factors Tu and G, and inhibiting protein translocation .

Interestingly, while micrococcin and the related thiopeptide thiostrepton both target bacterial protein synthesis, they show subtle differences in their mechanisms. For example, micrococcin stimulates ribosome-dependent GTP hydrolysis in the presence of EF-G, whereas thiostrepton completely inhibits this process . This mechanistic difference may partly explain micrococcin's greater potency compared to thiostrepton in certain applications.

Antimicrobial Activity

Activity Against Gram-positive Bacteria

Micrococcin demonstrates potent activity against a wide range of Gram-positive bacteria, including clinically important pathogens such as MRSA. Its effectiveness against resistant strains highlights its potential as an alternative to conventional antibiotics in the face of increasing antimicrobial resistance.

Activity Against Malaria Parasites

One of the most remarkable properties of micrococcin is its potent activity against the human malaria parasite Plasmodium falciparum. Studies have demonstrated that micrococcin inhibits both the growth of blood-stage cultures of P. falciparum and protein synthesis in the parasite .

Table 1: Comparison of Micrococcin's Inhibitory Activity Against P. falciparum with Other Antimalarials

CompoundIC₅₀ for Growth InhibitionIC₅₀ for Protein Synthesis
Micrococcin35 ± 7.9 nM90 ± 22 nM
Thiostrepton3.2 ± 0.9 μM15 ± 4 μM
Conventional antimalarials*5-100 nMVaries

*For sensitive strains of P. falciparum; data derived from

The mechanism behind micrococcin's antimalarial activity is believed to involve inhibition of protein synthesis in the plastid-like organelle of the parasite . This is particularly significant because eukaryotic ribosomes are generally insensitive to thiopeptides, whereas the plastid in Apicomplexa parasites contains ribosomes that are similar to bacterial ribosomes and thus susceptible to these compounds.

The greater effectiveness of micrococcin compared to thiostrepton (approximately 100-fold more potent) makes it particularly promising as a potential antimalarial agent .

Synergistic Effects with Antibiotics

A significant development in micrococcin research is the discovery of its synergistic effects with conventional antibiotics. This synergy offers a promising strategy to enhance antimicrobial efficacy and combat resistance development.

Research has demonstrated strong synergy between micrococcin P1 and several antibiotics, with the combination of MP1 and rifampicin showing particularly impressive results . In this combination, the minimum inhibitory concentration (MIC) values were reduced by 25 and 60 times compared to the individual drugs, respectively .

Table 2: Synergistic Effect of MP1 with Selected Antibiotics Against MRSA

Antibiotic CombinationFIC Value*Reduction in MIC of MP1Reduction in MIC of Antibiotic
MP1 + Rifampicin≤0.525×60×
MP1 + Other antibiotics**VariesVariesVaries

*FIC (Fractional Inhibition Concentration) values ≤0.5 indicate synergy
**Various antibiotics were tested; data derived from

This synergistic effect was validated in a murine model of MRSA skin infection. While neither MP1 nor rifampicin alone could eradicate the multidrug-resistant MRSA strain, their combination effectively eliminated the infection and prevented recurrence. Furthermore, compared to fucidin cream (a common treatment for skin infections), the MP1-rifampicin combination was superior in preventing resistance development .

Recent Research and Development

Synthetic Approaches

Recent advances in synthetic chemistry have enabled the total synthesis of micrococcin and its derivatives, facilitating structure-activity relationship studies and the development of more effective variants.

A notable breakthrough was the development of a Mo(VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline heterocycles, which enabled the total synthesis of micrococcin P1 and the related thiocillin I in just 15 steps . These synthetic materials demonstrated promising antimicrobial properties against a series of Gram-positive bacteria.

Development of Derivatives

Building on the basic structure of micrococcin, researchers have developed derivatives with enhanced properties for specific applications.

A recent study identified micrococcin P2-derivatives as promising antibiotic candidates . Through computational simulation of MP2 docking and structure-activity relationship studies, researchers found that incorporating specific nitrogen heterocycles in the side chain of MP2 enhances antimicrobial activity. Two notable derivatives, compounds 6c and 6d, proved effective against impetigo and Clostridium difficile infection (CDI), respectively, outperforming current first-line treatments .

Compound 6c showed a shorter treatment period than first-line treatments for impetigo, potentially due to its ability to downregulate pro-inflammatory cytokines. Compound 6d demonstrated no observed recurrence for C. difficile and minimal impact on beneficial gut microbiome bacteria. Their favorable pharmacokinetic properties and low toxicity profiles make these compounds ideal candidates for further development .

Another research direction has focused on developing MP2 derivatives to target Mycobacterium avium complex (MAC). Through efficient synthetic routes and medicinal chemistry campaigns guided by computational molecular dynamic simulations, researchers have identified promising lead compounds, AJ-037 and AJ-206, against MAC .

Production and Purification

Production Methods

Several methods have been developed for the production of micrococcin, primarily involving bacterial fermentation followed by extraction and purification.

Studies have shown that S. equorum strains can produce micrococcin when grown in BHI medium without shaking at temperatures between 23°C and 37°C for several days . Since micrococcin tends to aggregate on producer cells, extraction from cell pellets using organic solvents such as 2-propanol is an effective method to obtain the compound .

Purification Techniques

Recent research has led to the development of efficient purification protocols for micrococcin. A notable advancement is a one-step purification protocol that yields high quantities (15 mg/L) of highly pure (98%) MP1 . This streamlined purification process significantly enhances the feasibility of large-scale production for research and potential clinical applications.

Future Perspectives and Challenges

Challenges and Limitations

Despite its promising attributes, several challenges must be addressed before micrococcin can achieve widespread clinical use:

  • Development of resistance during extended treatments, necessitating combination approaches

  • Optimization of formulations for different routes of administration

  • Comprehensive assessment of safety and toxicity profiles

  • Scaling up production and purification methods for commercial viability

  • Regulatory approval processes for novel antimicrobial compounds

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